Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide typically involves the reaction of methyl 2-(carbamimidoylsulfanyl)acetate with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Mechanism of Action
The mechanism of action of Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include covalent bonding with active sites or altering the conformation of target molecules. These interactions can lead to changes in biological activity, making the compound useful for studying biochemical processes .
Comparison with Similar Compounds
Methyl 2-(carbamimidoylsulfanyl)acetate hydrobromide can be compared with similar compounds like:
Methyl 2-(carbamimidoylsulfanyl)acetate: The non-hydrobromide form, which lacks the bromide ion.
Ethyl 2-(carbamimidoylsulfanyl)acetate: A similar compound with an ethyl group instead of a methyl group.
Methyl 2-(carbamimidoylsulfanyl)propanoate: A compound with a propanoate group instead of an acetate group. These similar compounds share structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
methyl 2-carbamimidoylsulfanylacetate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S.BrH/c1-8-3(7)2-9-4(5)6;/h2H2,1H3,(H3,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNLLCBNWGZEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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